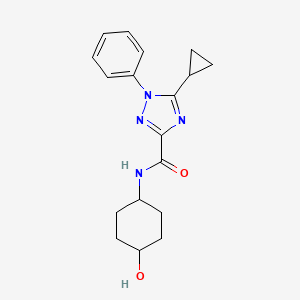![molecular formula C18H19N3O2 B6639772 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B6639772.png)
2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol, also known as PPF or PPF-115, is a chemical compound that has been gaining attention in the scientific community for its potential as a research tool. PPF is a selective inhibitor of the protein phosphatase 4 (PP4) enzyme, which plays a crucial role in many cellular processes. In
Wirkmechanismus
2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol selectively inhibits the PP4 enzyme by binding to its catalytic subunit, PP4C. This binding prevents the dephosphorylation of specific substrates, leading to downstream effects on cellular processes. The exact mechanism of action of 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol is still under investigation, but it is thought to involve the disruption of protein-protein interactions and the modulation of signaling pathways.
Biochemical and Physiological Effects
2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol has been shown to have various biochemical and physiological effects, depending on the specific cellular context. In cancer cells, 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy drugs. In neurons, 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol has been shown to enhance long-term potentiation and memory formation. In T-cells, 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol has been shown to modulate cytokine production and T-cell differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol in lab experiments is its selectivity for the PP4 enzyme, which allows for specific modulation of cellular processes. However, one limitation is the potential for off-target effects, as 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol may interact with other proteins or enzymes in the cell. Additionally, the synthesis of 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol can be challenging and time-consuming, which may limit its widespread use in research.
Zukünftige Richtungen
There are many potential future directions for research involving 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol. One area of interest is the development of more potent and selective inhibitors of PP4, which could lead to new therapeutic targets for cancer and other diseases. Additionally, further investigation into the mechanism of action of 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol could provide insight into the role of PP4 in various cellular processes. Finally, the use of 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol in combination with other drugs or therapies could lead to new treatment strategies for cancer and other diseases.
Conclusion
In conclusion, 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol is a chemical compound that has shown promise as a research tool in various scientific fields. Its selective inhibition of the PP4 enzyme has led to insights into the role of PP4 in cellular processes and has potential applications in cancer research, neurobiology, and immunology. While there are limitations to its use in lab experiments, the future directions for research involving 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol are numerous and exciting.
Synthesemethoden
The synthesis method of 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol involves a series of chemical reactions that begin with the starting material, 3-phenoxybenzaldehyde. The aldehyde group is then reduced to an alcohol using sodium borohydride, followed by a reaction with 4-aminoantipyrine to form the pyrazole ring. The final step involves the reaction of the pyrazole ring with 2-chloroethanol to form 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol has been used in various scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. In neurobiology, 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol has been used to study the role of PP4 in synaptic plasticity and memory formation. In immunology, 2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol has been used to investigate the role of PP4 in T-cell activation and differentiation.
Eigenschaften
IUPAC Name |
2-[4-[(3-phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-10-9-21-14-16(13-20-21)19-12-15-5-4-8-18(11-15)23-17-6-2-1-3-7-17/h1-8,11,13-14,19,22H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRHYAJYCIANAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC3=CN(N=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(3-Phenoxyphenyl)methylamino]pyrazol-1-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Fluorophenyl)methoxy]-3-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]propan-2-ol](/img/structure/B6639696.png)
![1,2-Dimethyl-3-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]guanidine;hydroiodide](/img/structure/B6639703.png)
![2-[[4-(Phenylmethoxymethyl)phenyl]methyl]guanidine;hydroiodide](/img/structure/B6639713.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B6639725.png)

![1-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B6639729.png)
![1-[(2S)-2-(4-hydroxypiperidine-1-carbonyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6639731.png)
![1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6639737.png)
![1-[[(3-Methyl-1-phenylpyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B6639756.png)
![N-[5-(3-chlorophenyl)-2-(2-hydroxyethyl)pyrazol-3-yl]-2-methylsulfanylpropanamide](/img/structure/B6639761.png)
![(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol](/img/structure/B6639776.png)
![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)